"4-Methyl-3-pentenoic acid chemical properties"
"4-Methyl-3-pentenoic acid chemical properties"
An In-depth Technical Guide to the Chemical Properties of 4-Methyl-3-pentenoic Acid
Foreword
Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive examination of 4-Methyl-3-pentenoic acid. Moving beyond a simple recitation of data, this document delves into the causality behind its reactivity, its utility as a synthetic building block, and the practical methodologies for its handling and analysis. As a bifunctional molecule, its character is defined by the interplay between a terminal carboxylic acid and an internal, sterically hindered alkene. Understanding this interplay is critical to leveraging its full potential in complex molecular design and synthesis. This guide is structured to serve as both a foundational reference and a practical manual for the laboratory scientist.
Core Molecular Profile and Physicochemical Properties
4-Methyl-3-pentenoic acid, also known by its trivial name Pyroterebic acid, is a methyl-branched, monounsaturated short-chain fatty acid.[1] Its structure presents two distinct reactive centers: a carboxyl group and a trisubstituted carbon-carbon double bond. This duality is the cornerstone of its chemical behavior and synthetic versatility. It has been identified as a bacterial metabolite and is found in nature, for instance in Nicotiana tabacum.[1] Its applications range from being a key intermediate in organic synthesis to its use as a flavoring agent in the food industry.[2][3][4]
The fundamental physicochemical properties of 4-Methyl-3-pentenoic acid are summarized below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | 4-methylpent-3-enoic acid | |
| Synonyms | Pyroterebic acid, 4-Methylpent-3-enoic acid | [2] |
| CAS Number | 504-85-8 | [2][5] |
| Molecular Formula | C₆H₁₀O₂ | [2][5] |
| Molar Mass | 114.14 g/mol | [2][5] |
| Appearance | Colorless liquid | [2] |
| Density | ~0.987 g/cm³ | [2] |
| Boiling Point | 208 - 225 °C | [2] |
| Flash Point | 105 °C | [2] |
| pKa | ~4.60 (at 25 °C) | [2][5] |
| Solubility | Soluble in alcohol and ether solvents. | [2] |
| Canonical SMILES | CC(=CCC(=O)O)C |
Spectroscopic Signature for Structural Elucidation
Accurate structural confirmation is paramount in research and development. The following section outlines the expected spectroscopic data for 4-Methyl-3-pentenoic acid, providing a benchmark for analytical verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals: a broad singlet for the acidic proton of the carboxyl group (typically >10 ppm), a triplet for the vinyl proton adjacent to the methylene group (~5.1-5.3 ppm), a doublet for the methylene protons adjacent to the vinyl group (~3.0-3.2 ppm), and two singlets or a multiplet for the two diastereotopic methyl groups on the double bond (~1.6-1.8 ppm).
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¹³C NMR: Key signals in the carbon spectrum will confirm the primary functional groups: a resonance for the carbonyl carbon (~175-180 ppm), two signals for the sp² hybridized carbons of the alkene, and distinct signals for the sp³ methylene and methyl carbons.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying this volatile compound. The electron ionization (EI) mass spectrum exhibits a characteristic fragmentation pattern that can be used for definitive identification.
| m/z (Mass-to-charge ratio) | Relative Intensity | Interpretation |
| 99 | High | Loss of a methyl group (•CH₃) |
| 55 | High | Fragmentation at the allylic position |
| 43 | Highest | Often corresponds to the acylium ion [CH₃CO]⁺ or isopropyl cation |
Data sourced from NIST Mass Spectrometry Data Center.[6]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the two key functional groups.
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A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid.
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A sharp, strong absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.
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A medium-intensity peak around 1640-1680 cm⁻¹ indicates the C=C stretching of the alkene.
Chemical Reactivity and Synthetic Potential
The synthetic utility of 4-Methyl-3-pentenoic acid arises from the orthogonal reactivity of its two functional groups. Experimental choices must be made based on which part of the molecule is the intended target.
Reactions Involving the Carboxylic Acid Moiety
The carboxyl group behaves in a manner typical for aliphatic carboxylic acids.
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Deprotonation and Salt Formation: As an acid (pKa ≈ 4.60), it readily reacts with bases to form carboxylate salts.[2][7] This is often the first step in nucleophilic substitution reactions where a more potent nucleophile is desired.
-
Esterification: In the presence of an acid catalyst, it reacts with alcohols to form esters.[8] The Fischer esterification is a classic example, yielding products like ethyl 4-methyl-3-pentenoate, which are valuable in the flavor and fragrance industry.[9][10]
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Amide Formation: Direct reaction with amines is often inefficient due to acid-base neutralization.[8] Therefore, the carboxylic acid must first be activated, typically using coupling agents like dicyclohexylcarbodiimide (DCC), to facilitate nucleophilic attack by the amine and form the corresponding amide.[8]
-
Reduction: The carboxyl group is resistant to mild reducing agents. Strong hydride donors, most notably Lithium Aluminum Hydride (LiAlH₄), are required to reduce the acid to its corresponding primary alcohol, 4-methyl-3-penten-1-ol.[8]
Reactions Involving the Alkene Moiety
The double bond in 4-Methyl-3-pentenoic acid is located at the γ,δ position relative to the carbonyl. This separation means it does not participate in conjugate additions typical of α,β-unsaturated systems. Instead, it exhibits the reactivity of a typical isolated, trisubstituted alkene.[11]
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Electrophilic Addition: The double bond will undergo standard electrophilic additions (e.g., with H-X, X₂, H₂O/H⁺). The regioselectivity of these additions will follow Markovnikov's rule, where the electrophile adds to the less substituted carbon (C3), generating a tertiary carbocation at C4, which is then attacked by the nucleophile.
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Acid-Catalyzed Lactonization: This is a hallmark reaction for γ,δ-unsaturated acids and a critical pathway in synthetic chemistry.[7][11] In the presence of a strong acid, the alkene is protonated to form a tertiary carbocation. This electrophilic center is perfectly positioned for intramolecular nucleophilic attack by the carbonyl oxygen of the carboxylic acid. The subsequent cyclization yields a stable five-membered ring, a γ-lactone. This reaction is a powerful tool for creating heterocyclic structures from an acyclic precursor.
Caption: Multi-step synthesis workflow for 4-Methyl-3-pentenoic acid.
Step-by-Step Procedure:
-
Step 1: Synthesis of 4-Methyl-3-pentenol.
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve pentenal in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (e.g., 1.1 equivalents in ether) via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-methyl-3-pentenol.
-
-
Step 2: Oxidation to 4-Methyl-3-pentenal.
-
Dissolve the crude alcohol from Step 1 in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC, ~1.5 equivalents) in one portion. The mixture will become a dark, tarry solution.
-
Stir at room temperature for 2-4 hours until TLC analysis indicates the disappearance of the starting alcohol.
-
Filter the reaction mixture through a pad of silica gel or celite, washing with additional DCM.
-
Concentrate the filtrate to yield crude 4-methyl-3-pentenal.
-
-
Step 3: Oxidation to 4-Methyl-3-pentenoic Acid.
-
Dissolve the crude aldehyde from Step 2 in a suitable solvent like acetone.
-
Cool the solution in an ice bath.
-
Slowly add a strong oxidizing agent, such as Jones reagent (chromic acid in sulfuric acid), until the orange color persists.
-
Stir the reaction for 1-2 hours.
-
Quench the excess oxidant with isopropanol.
-
Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate. Purify the final product, if necessary, by distillation or chromatography.
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Safety, Handling, and Storage
Proper handling of 4-Methyl-3-pentenoic acid is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as corrosive and can cause severe skin and eye burns. [12][13]It is also considered harmful if swallowed. [12]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, and a lab coat. [12][14]Work should be conducted in a well-ventilated fume hood. [14]* Handling: Avoid contact with skin and eyes. [14]Prevent the formation of aerosols. Use non-sparking tools to avoid ignition sources, as the material is combustible. [14]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [12][14]Keep it segregated from incompatible materials such as strong oxidizing agents and bases.
References
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4-Methylpent-3-enoic acid - ChemBK. (2024). ChemBK. [Link]
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4-Methyl-3-pentenoic acid | C6H10O2 | CID 68158 - PubChem. National Center for Biotechnology Information. [Link]
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Reactions of Unsaturated Carboxylic Acids and Their Derivatives. (2021). Chemistry LibreTexts. [Link]
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4-METHYL-3-PENTENOIC ACID 504-85-8 wiki. Molbase. [Link]
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Carboxylic Acid Reactivity. Michigan State University Department of Chemistry. [Link]
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4-Pentenoic acid, 2-methyl- - Synerzine. (2018). Synerzine. [Link]
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Carboxylic Acids Important Reactions. Jack Westin. [Link]
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3-Pentenoic acid, 4-methyl-, ethyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. [Link]
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3-Pentenoic acid, 4-methyl-, ethyl ester | C8H14O2 | CID 3014523 - PubChem. National Center for Biotechnology Information. [Link]
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4-methyl-3-pentenoic acid, 504-85-8 - The Good Scents Company. The Good Scents Company. [Link]
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